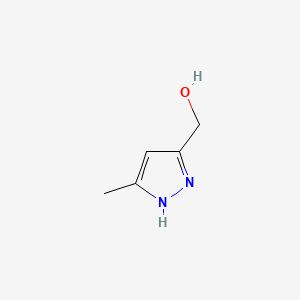
(3-methyl-1H-pyrazol-5-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3-methyl-1H-pyrazol-5-yl)methanol” is a chemical compound with a molecular weight of 112.13 . Its IUPAC name is (5-methyl-1H-pyrazol-3-yl)methanol .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C5H8N2O/c1-4-2-5(3-8)7-6-4/h2,8H,3H2,1H3,(H,6,7) . This indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule. Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored in a sealed, dry environment at 2-8°C .Wirkmechanismus
Target of Action
(3-methyl-1H-pyrazol-5-yl)methanol and its derivatives have been found to exhibit potent antileishmanial and antimalarial activities . The primary targets of this compound are Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . These organisms are the causative agents of leishmaniasis and malaria, respectively .
Mode of Action
The compound interacts with its targets through a process that is yet to be fully understood. A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a derivative of this compound, which has a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
It is known that pyrazole-bearing compounds, including this one, have diverse pharmacological effects . The compound’s interaction with its targets likely affects various biochemical pathways, leading to its antileishmanial and antimalarial activities .
Result of Action
The compound and its derivatives have shown significant antileishmanial and antimalarial activities . For instance, one of the derivatives displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, two other derivatives elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (3-methyl-1H-pyrazol-5-yl)methanol in laboratory experiments include its low cost, its high reactivity, and its wide range of applications. The main limitation of this compound is its pungent odor, which can be a nuisance in the laboratory.
Zukünftige Richtungen
The potential applications of (3-methyl-1H-pyrazol-5-yl)methanol are vast and varied. Further research is needed to explore its potential as a reagent in the synthesis of pharmaceuticals, agrochemicals, and polymers. In addition, further research is needed to explore its potential as a catalyst in the synthesis of a variety of organic compounds. Furthermore, further research is needed to explore its potential as an anti-inflammatory and anti-cancer agent. Finally, further research is needed to explore its potential as an anti-oxidant and anti-microbial agent.
Synthesemethoden
(3-methyl-1H-pyrazol-5-yl)methanol can be synthesized in a variety of ways. The most common method involves the addition of methyl iodide to a solution of hydrazine. This reaction produces a mixture of this compound and 4-MPM, which can then be separated by distillation. Other methods of synthesis include the reaction of isopropylmagnesium chloride with hydrazine, the reaction of ethylmagnesium bromide with hydrazine, and the reaction of ethylmagnesium chloride with hydrazine.
Wissenschaftliche Forschungsanwendungen
(3-methyl-1H-pyrazol-5-yl)methanol has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a wide variety of organic compounds, including pharmaceuticals, agrochemicals, and polymers. It has also been used as a catalyst in the synthesis of a variety of organic compounds. In addition, this compound has been used in the synthesis of a variety of polymers, including polyurethanes, polyamides, and polyesters.
Safety and Hazards
“(3-methyl-1H-pyrazol-5-yl)methanol” is classified as a skin irritant and eye irritant . Precautionary measures include avoiding contact with skin and eyes, and wearing protective clothing . In case of contact, it is advised to wash with plenty of soap and water, and seek medical attention if irritation persists .
Eigenschaften
IUPAC Name |
(5-methyl-1H-pyrazol-3-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-4-2-5(3-8)7-6-4/h2,8H,3H2,1H3,(H,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDSMFCVIJNHEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17607-71-5 |
Source


|
| Record name | (3-methyl-1H-pyrazol-5-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 1,3-benzodioxole-5-carboxylate](/img/structure/B2763042.png)
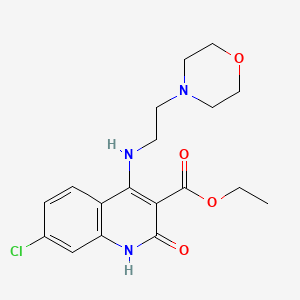

![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]thiophene-2-carboxamide](/img/structure/B2763046.png)
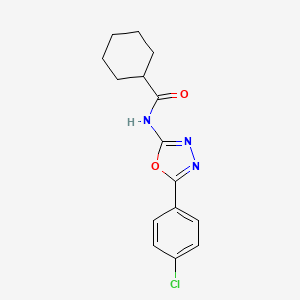


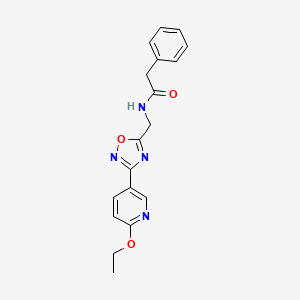
![Methyl 2-[(2-cyclopropyl-3-formyl-1-benzofuran-5-yl)oxy]propanoate](/img/structure/B2763055.png)
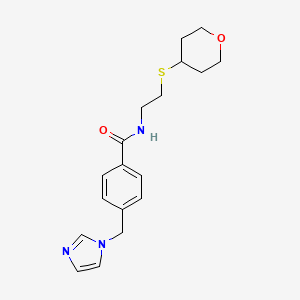
![4-[(4-tert-butylphenyl)sulfonyl]-1-(3-chlorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2763059.png)
